molecular formula C7H14O3 B150955 (2,2-Dimethyl-1,3-dioxan-5-yl)methanol CAS No. 4728-12-5

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B150955
Key on ui cas rn: 4728-12-5
M. Wt: 146.18 g/mol
InChI Key: BTAUZIVCHJIXAX-UHFFFAOYSA-N
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Patent
US07902240B2

Procedure details

Triol 3-1 (1 eq.) was dissolved in DMF at a concentration of approximately 0.5 M and 2,2-dimethoxypropane (1.16 eq.) and p-toluenesulfonic acid monohydrate (0.03 eq.) were added. The solution was stirred for one or more days, and was quenched with TEA (0.5 eq.). As much solvent as possible was removed in vacuo and the remainder was purified by distillation under vacuum.
[Compound]
Name
Triol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([O:6][CH3:7])([CH3:5])[CH3:4].[OH2:8].[C:9]1([CH3:19])C=CC(S(O)(=O)=O)=CC=1>CN(C=O)C>[CH3:4][C:3]1([CH3:5])[O:6][CH2:7][CH:19]([CH2:9][OH:8])[CH2:1][O:2]1 |f:1.2|

Inputs

Step One
Name
Triol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for one or more days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
As much solvent as possible was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the remainder was purified by distillation under vacuum

Outcomes

Product
Name
Type
Smiles
CC1(OCC(CO1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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